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Compound of Interest

Compound Name: DBCO-PEG13-NHS ester

Cat. No.: B15073195 Get Quote

Harnessing the power of bioorthogonal chemistry, DBCO-PEG13-NHS ester has emerged as a

critical tool for researchers, scientists, and drug development professionals. This bifunctional

linker enables precise labeling of live cells, offering unprecedented insights into cellular

processes. This document provides detailed application notes and protocols for the effective

use of DBCO-PEG13-NHS ester in live cell imaging.

DBCO-PEG13-NHS ester is a versatile molecule that combines the reactivity of an N-

hydroxysuccinimide (NHS) ester with a dibenzocyclooctyne (DBCO) group, connected by a

hydrophilic 13-unit polyethylene glycol (PEG) spacer. The NHS ester selectively reacts with

primary amines on cell surface proteins, while the DBCO group participates in a highly efficient

and bioorthogonal copper-free "click" reaction with azide-modified biomolecules. This two-step

labeling strategy allows for the specific attachment of imaging probes to live cells with minimal

disruption to their natural functions.

Principle of Two-Step Live Cell Labeling
The use of DBCO-PEG13-NHS ester in live cell imaging typically involves a two-step process.

First, a bioorthogonal azide group is introduced into the cellular component of interest. A

common and powerful method for this is metabolic labeling, where cells are incubated with a

precursor molecule containing an azide group, such as an azide-modified sugar (e.g., N-

azidoacetylmannosamine, Ac4ManNAz).[1][2] The cells' metabolic machinery incorporates this

azido-sugar into glycoproteins on the cell surface.
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In the second step, the azide-labeled cells are treated with DBCO-PEG13-NHS ester that has

been pre-conjugated to a reporter molecule, such as a fluorescent dye. The DBCO group on

the linker reacts specifically with the azide groups on the cell surface via Strain-Promoted

Alkyne-Azide Cycloaddition (SPAAC), forming a stable covalent bond.[3] This process

effectively labels the targeted cellular components for visualization.

Alternatively, the DBCO-PEG13-NHS ester can be used to first modify the cell surface by

reacting the NHS ester with primary amines of cell surface proteins. Subsequently, an azide-

containing fluorescent probe can be introduced to react with the now cell-surface-tethered

DBCO groups.

Applications in Live Cell Imaging
The primary application of this technique is in the visualization and study of cell surface

glycosylation. Glycans play crucial roles in cell signaling, cell-cell recognition, and immune

responses. By metabolically labeling glycans with azide sugars and subsequently reacting

them with a DBCO-functionalized fluorescent probe, researchers can visualize the distribution

and dynamics of glycoproteins on the surface of living cells.[1][2]

This methodology can be applied to:

Study Glycan Dynamics: Track the movement and turnover of glycoproteins on the plasma

membrane.

Investigate Cell-Cell Interactions: Visualize the role of glycoproteins in cell adhesion and

communication.

Monitor Protein Trafficking: Follow the internalization and recycling of cell surface proteins.[4]

[5]

High-Resolution Imaging: The specificity of the click reaction allows for high-contrast imaging

with minimal background fluorescence, making it suitable for super-resolution microscopy

techniques.[6]

Experimental Protocols
Below are detailed protocols for the two-step labeling of live cells for fluorescence microscopy.
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Protocol 1: Metabolic Labeling of Cell Surface Glycans
followed by DBCO-Fluorophore Labeling
This protocol is ideal for visualizing the glycome of live cells.

Materials:

Live cells of interest

Cell culture medium

Azide-modified sugar (e.g., Ac4ManNAz)

DBCO-PEG13-NHS ester

Fluorescent dye with a primary amine (for pre-conjugation) or a pre-made DBCO-fluorophore

conjugate

Phosphate-Buffered Saline (PBS), pH 7.4

Anhydrous Dimethyl Sulfoxide (DMSO)

Live cell imaging solution

Procedure:

Metabolic Labeling:

Culture cells to the desired confluency.

Incubate the cells in culture medium containing an optimized concentration of the azide-

modified sugar (e.g., 50 µM Ac4ManNAz) for 24-48 hours.[7] This allows for the metabolic

incorporation of the azide groups into cell surface glycans.

Control cells should be cultured in parallel without the azide-modified sugar to assess

background fluorescence.

Preparation of DBCO-Fluorophore Conjugate (if not using a pre-made conjugate):
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Dissolve the amine-reactive fluorescent dye and a molar excess of DBCO-PEG13-NHS
ester separately in anhydrous DMSO.

Mix the solutions and allow them to react at room temperature for 1-2 hours, protected

from light.

The resulting DBCO-fluorophore conjugate can be used without further purification for

most applications.

Labeling with DBCO-Fluorophore:

Gently wash the azide-labeled and control cells three times with PBS.

Prepare a solution of the DBCO-fluorophore conjugate in a live cell imaging solution at a

final concentration of 10-20 µM.[8]

Incubate the cells with the DBCO-fluorophore solution for 1 hour at 37°C, protected from

light.[8][9]

Washing and Imaging:

Wash the cells three times with PBS to remove any unbound DBCO-fluorophore.

Replace the PBS with a fresh live cell imaging solution.

Image the cells using a fluorescence microscope with the appropriate filter sets for the

chosen fluorophore.

Protocol 2: Labeling of Cell Surface Proteins with
DBCO-PEG13-NHS Ester followed by Azide-Fluorophore
Labeling
This protocol is suitable for labeling the total population of accessible cell surface proteins.

Materials:

Live cells of interest
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DBCO-PEG13-NHS ester

Azide-functionalized fluorescent dye

Amine-free buffer (e.g., PBS, pH 7.4)

Anhydrous Dimethyl Sulfoxide (DMSO)

Live cell imaging solution

Procedure:

Cell Surface Modification with DBCO-PEG13-NHS Ester:

Gently wash the cells three times with an amine-free buffer (e.g., PBS).

Prepare a fresh solution of DBCO-PEG13-NHS ester in anhydrous DMSO and

immediately dilute it to a final concentration of 0.5-2 mM in the amine-free buffer.[10]

Incubate the cells with the DBCO-PEG13-NHS ester solution for 30 minutes at room

temperature.[10]

Quenching and Washing:

Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final

concentration of 50-100 mM.

Incubate for 5 minutes at room temperature.

Wash the cells three times with PBS.

Labeling with Azide-Fluorophore:

Prepare a solution of the azide-fluorophore in a live cell imaging solution at a final

concentration of 10-20 µM.

Incubate the cells with the azide-fluorophore solution for 1 hour at 37°C, protected from

light.
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Washing and Imaging:

Wash the cells three times with PBS to remove any unbound azide-fluorophore.

Replace the PBS with a fresh live cell imaging solution.

Image the cells using a fluorescence microscope.

Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies for easy

comparison.

Parameter Cell Type Reagent
Concentrati
on

Incubation
Time

Reference

Metabolic

Labeling
BT-549 Ac4ManNAz 50 µM 24 hours [7]

Human colon

adenocarcino

ma (Ls174T)

Azido sugar 1

or 2
200 µM 48 hours [9]

DBCO-

Fluorophore

Labeling

Azide-labeled

cells

DBCO-

PEG4-Fluor

545

10 µM 1 hour [7]

Azide-labeled

cells

AFDye-

DBCO

conjugate

10-20 µM 1 hour [8]

Azide-labeled

cells
DBCO-SL 100 µM 1 hour [9]

NHS Ester

Labeling
Proteins

DBCO-

PEG4-NHS

ester

0.5-2 mM 30 minutes [10]
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Parameter
Buffer/Medi
um

pH
Temperatur
e

Notes Reference

NHS Ester

Reaction

PBS,

HEPES,

Carbonate,

Borate

7.2-8.5 Room Temp

Avoid amine-

containing

buffers like

Tris.

[10]

SPAAC

Reaction

Growth

Media/PBS
7.4 37°C

Copper-free

and

biocompatible

.

[8]

Cell Viability Various N/A 37°C

Cell viability

should be

assessed

post-labeling,

especially for

long-term

imaging.

[11]

Visualization of Key Processes
The following diagrams illustrate the core concepts and workflows described in this document.
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Metabolic glycoengineering and click chemistry labeling workflow.
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Experimental workflow for live cell imaging.

Conclusion
DBCO-PEG13-NHS ester is a powerful and versatile tool for live cell imaging. Its ability to

facilitate specific and bioorthogonal labeling of cell surface components provides researchers

with a robust method to investigate a wide range of cellular processes in their native

environment. By following the detailed protocols and considering the quantitative data

presented, researchers can effectively implement this technology to advance their scientific

discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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